Ivabradine N-Oxide

Description

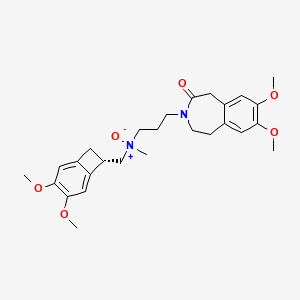

Structure

3D Structure

Properties

Molecular Formula |

C27H36N2O6 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

N-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)-N-methylpropan-1-amine oxide |

InChI |

InChI=1S/C27H36N2O6/c1-29(31,17-21-11-20-14-25(34-4)26(35-5)16-22(20)21)10-6-8-28-9-7-18-12-23(32-2)24(33-3)13-19(18)15-27(28)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-,29?/m1/s1 |

InChI Key |

GJZRGCOPHQZQGJ-QYWNIODHSA-N |

Isomeric SMILES |

C[N+](CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)(C[C@H]3CC4=CC(=C(C=C34)OC)OC)[O-] |

Canonical SMILES |

C[N+](CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)(CC3CC4=CC(=C(C=C34)OC)OC)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ivabradine N-Oxide typically involves the oxidation of Ivabradine. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂), sodium percarbonate, and urea-hydrogen peroxide adduct (UHP). The reaction is often carried out in the presence of catalysts such as titanium silicalite (TS-1) or rhenium-based catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety. These methods allow for prolonged operation times and consistent product yields .

Chemical Reactions Analysis

Types of Reactions: Ivabradine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: Reduction reactions can revert this compound back to Ivabradine.

Substitution: N-oxide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium percarbonate, UHP.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Higher-order N-oxides.

Reduction: Ivabradine.

Substitution: Various substituted Ivabradine derivatives.

Scientific Research Applications

Cardiovascular Protection

Research indicates that Ivabradine N-Oxide exhibits protective effects on cardiac tissues during ischemic conditions. In studies involving animal models, administration of Ivabradine has shown to improve left ventricular function, reduce hypertrophy, and decrease cardiac fibrosis after myocardial infarction. Enhanced Akt-eNOS signaling has been implicated in these protective mechanisms, suggesting a role for nitric oxide in mediating these effects .

Hypertension Management

This compound has demonstrated efficacy in reducing blood pressure in hypertensive models. In a rat study, both daytime and nighttime dosing resulted in significant reductions in systolic blood pressure over four weeks, with the most substantial decline observed towards the end of the treatment period . This suggests potential applications for managing hypertension through modulation of heart rate and vascular resistance.

Vascular Function Improvement

The compound has been shown to improve endothelial function and vascular elasticity. In hypercholesterolemic models, Ivabradine reduced markers of oxidative stress and inflammation within vascular tissues, enhancing overall vascular health . These findings indicate its potential use as a therapeutic agent for conditions characterized by endothelial dysfunction.

Case Study 1: Chronic Heart Failure

A multicenter observational study involving 655 Chinese patients with chronic heart failure demonstrated that treatment with Ivabradine significantly reduced heart rate and improved functional class as measured by the New York Heart Association classification. Patients reported enhanced quality of life metrics after six months of treatment .

| Parameter | Baseline (Mean) | Month 6 (Mean) | Change (Mean) |

|---|---|---|---|

| Heart Rate (bpm) | 88.5 | 74.0 | -14.5 |

| NYHA Functional Class | III | II | Improvement |

| KCCQ Score | 55 | 75 | +20 |

Case Study 2: Ischemic Heart Disease

In a study involving pigs subjected to ischemia-reperfusion injury, Ivabradine treatment led to decreased levels of cyclophilin-A, a marker associated with cardiac necrosis. The results indicated that Ivabradine not only protects against ischemic damage but also promotes angiogenesis, enhancing capillary density in affected tissues .

Safety Profile

While Ivabradine is generally well tolerated, adverse events such as bradycardia and visual disturbances (phosphenes) have been reported. A recent analysis of real-world data highlighted that less than 10% of patients experienced significant side effects during treatment, indicating a favorable safety profile for long-term use .

Mechanism of Action

Ivabradine N-Oxide exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the If current in the sinoatrial node. This inhibition leads to a reduction in heart rate by slowing the diastolic depolarization slope of sinoatrial node cells. The molecular targets include the HCN channels, and the pathways involved are primarily related to cardiac pacemaker activity .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Table 1: Structural and Pharmacological Properties of Ivabradine N-Oxide and Related Compounds

Pharmacokinetic and Bioavailability Differences

- This compound : Exhibits significantly lower lipophilicity (log P reduced by ~1.5 units) and aqueous solubility compared to ivabradine, likely reducing intestinal absorption and bioavailability .

- Ivabradine : High oral bioavailability due to favorable log P and solubility; metabolized via CYP3A4 to active and inactive metabolites .

- Sorafenib N-Oxide (comparative N-oxide example): Unlike this compound, sorafenib N-oxide shows increased brain penetration (49–77% higher Cmax and AUC vs. parent drug), highlighting variability in N-oxide pharmacokinetics across compounds .

Mechanistic and Functional Insights

- HCN Channel Blockade : Both ivabradine and ZD7288 act as pore blockers, but this compound’s binding affinity is diminished due to steric hindrance from the N-oxide group .

- Subtype Selectivity : Zatebradine derivatives (e.g., EC18) show preferential HCN1 inhibition, whereas ivabradine and its N-oxide lack subtype specificity .

- Use-Dependent Inhibition: Ivabradine exhibits faster steady-state HCN4 blockade at higher pacing frequencies (0.33 Hz vs.

Biological Activity

Ivabradine N-Oxide is a derivative of ivabradine, a selective inhibitor of the sinoatrial node's pacemaker current, primarily used in the management of heart rate in various cardiovascular conditions. This article delves into the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and implications for therapeutic use.

This compound functions as an open-channel blocker of hyperpolarization-activated cyclic nucleotide-gated channels (HCN), particularly HCN4 in humans and HCN1 in mice. By inhibiting these channels, it decreases heart rate without affecting myocardial contractility or vascular resistance. This mechanism is critical in conditions where heart rate control is necessary without compromising cardiac output.

Cardiovascular Benefits

- Heart Rate Reduction : this compound effectively lowers heart rate, which is beneficial in conditions such as chronic heart failure and septic shock. Studies have shown that it can reduce heart rates by approximately 26 beats per minute in septic shock models while improving cardiac efficiency and organ perfusion .

- Antioxidative Properties : The compound has demonstrated significant antioxidative effects by reducing vascular oxidative stress. In studies involving mice, treatment with ivabradine led to a reduction in NADPH oxidase activity by 48% and decreased markers of superoxide production and lipid peroxidation, indicating a protective effect on endothelial function .

- Endothelial Function Improvement : this compound has been shown to enhance endothelial function through mechanisms independent of endothelial nitric oxide synthase (eNOS). It reduces monocyte chemotactic protein-1 (MCP-1) expression, which is linked to atherosclerosis, thereby potentially lowering the risk of cardiovascular events .

Clinical Applications

- Heart Failure : Clinical trials have indicated that ivabradine significantly reduces the risk of hospitalization for worsening heart failure when added to standard therapy . Its ability to lower heart rate without negative inotropic effects makes it particularly useful in patients with reduced ejection fraction.

- Septic Shock : In experimental models, ivabradine improved microvascular abnormalities associated with sepsis by enhancing capillary density and venous return, leading to better organ function and reduced fluid requirements for resuscitation .

Cognitive Effects

Recent studies have explored the potential cognitive benefits of ivabradine. In animal models, ivabradine treatment has shown promise in ameliorating cognitive dysfunction induced by scopolamine, suggesting neuroprotective properties that warrant further investigation .

Comparative Data Table

| Parameter | This compound | Standard β-blockers |

|---|---|---|

| Heart Rate Reduction | Significant (−26 bpm) | Variable effectiveness |

| Antioxidative Effect | Strong | Moderate |

| Impact on Endothelial Function | Improved | Variable |

| Cognitive Function Improvement | Promising | Not established |

Q & A

Q. How can conflicting findings between in vitro and in vivo studies of this compound be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.